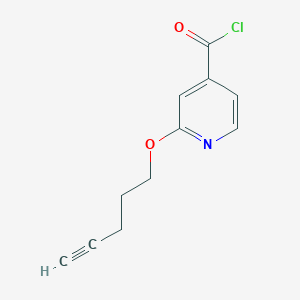

2-(Pent-4-ynyloxy)isonicotinoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pent-4-ynoxypyridine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-2-3-4-7-15-10-8-9(11(12)14)5-6-13-10/h1,5-6,8H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOCCJALVHSMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCOC1=NC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 2-(Pent-4-ynyloxy)isonicotinoyl chloride is a novel chemical entity for which no specific experimental data has been published in publicly accessible literature. The following guide is a predictive overview based on the established chemical properties of its constituent functional groups: the isonicotinoyl chloride core and the pent-4-ynyloxy sidechain. The experimental protocols provided are hypothetical and should be adapted and optimized under appropriate laboratory conditions.

Core Chemical Properties

This compound is a bifunctional molecule featuring a reactive acyl chloride on a pyridine ring and a terminal alkyne on an ether-linked sidechain. This unique combination makes it a valuable, albeit hypothetical, building block in medicinal chemistry and materials science, particularly for the introduction of a "clickable" alkyne moiety via an acyl linkage.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These are estimated based on the known properties of isonicotinoyl chloride hydrochloride and related structures.

| Property | Predicted Value | Notes |

| Molecular Formula | C11H10ClNO2 | |

| Molecular Weight | 223.66 g/mol | |

| Appearance | Predicted to be a white to off-white solid[1] | Based on the appearance of isonicotinoyl chloride hydrochloride. |

| Melting Point | >150 °C (with decomposition)[1][2] | Likely to be a high-melting solid, similar to isonicotinoyl chloride hydrochloride, but may have a lower melting point due to the flexible sidechain. Decomposition upon melting is expected. |

| Solubility | Soluble in polar aprotic solvents (e.g., DCM, THF, DMF). Insoluble in water (reacts).[1][3] | The acyl chloride moiety will react rapidly with protic solvents like water and alcohols. |

| Reactivity | Highly reactive acylating agent.[3] Moisture sensitive.[1] | The acyl chloride is a strong electrophile. The terminal alkyne can undergo click chemistry reactions. |

| Stability & Storage | Store under an inert atmosphere (e.g., argon, nitrogen) in a cool, dry place.[3] | Due to its moisture sensitivity, stringent anhydrous conditions are required for storage to prevent hydrolysis of the acyl chloride. |

Spectral Data (Hypothetical)

| Spectrum | Predicted Key Features |

| 1H NMR | Signals corresponding to the pyridine ring protons, the methylene protons of the pent-ynyloxy chain, and the terminal alkyne proton. The chemical shifts will be influenced by the electron-withdrawing nature of the acyl chloride and the pyridine ring. |

| 13C NMR | Resonances for the carbonyl carbon of the acyl chloride, the carbons of the pyridine ring, the carbons of the pent-ynyloxy chain, and the two sp-hybridized carbons of the alkyne. |

| IR | A strong C=O stretching band for the acyl chloride around 1750-1800 cm-1. A C≡C stretching band for the terminal alkyne around 2100-2150 cm-1 and a ≡C-H stretching band around 3300 cm-1. C-O-C stretching bands for the ether linkage. |

| Mass Spec | The molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of COCl. |

Experimental Protocols

The synthesis of this compound is not documented. The following is a proposed synthetic route, starting from commercially available materials. The direct substitution of a group at the 2-position of an existing isonicotinoyl chloride is synthetically challenging due to the high reactivity of the acyl chloride.[4] Therefore, a more plausible approach involves the initial synthesis of 2-(pent-4-ynyloxy)isonicotinic acid, followed by conversion to the target acyl chloride.

Proposed Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid

This multi-step synthesis starts with the conversion of 2-chloropyridine to 2-hydroxypyridine, followed by O-alkylation and subsequent functional group manipulations.

Step 1: Synthesis of 2-Hydroxypyridine

-

Reaction: Hydrolysis of 2-chloropyridine.

-

Procedure: A mixture of 2-chloropyridine and an aqueous alkaline solution (e.g., concentrated potassium hydroxide) in the presence of a tertiary alcohol (e.g., tertiary butyl alcohol) is refluxed.[5] The tertiary alcohol is crucial for the reaction to proceed.[5] After completion, the reaction mixture is cooled, the tertiary alcohol is removed, and the solution is neutralized to precipitate 2-hydroxypyridine. The product is then filtered, washed, and dried.

Step 2: Synthesis of 2-(Pent-4-ynyloxy)pyridine

-

Reaction: O-alkylation of 2-hydroxypyridine with 5-chloro-1-pentyne.

-

Procedure: To a solution of 2-hydroxypyridine in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), a base such as potassium carbonate or sodium hydride is added to deprotonate the hydroxyl group. 5-chloro-1-pentyne is then added, and the mixture is heated to facilitate the Williamson ether synthesis. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 2-(pent-4-ynyloxy)pyridine.

Step 3: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid

Synthesis of this compound

-

Reaction: Chlorination of 2-(pent-4-ynyloxy)isonicotinic acid.

-

Procedure: 2-(Pent-4-ynyloxy)isonicotinic acid is suspended in an excess of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) with a catalytic amount of DMF. The mixture is heated under reflux until the reaction is complete (cessation of gas evolution).[3][6] The excess chlorinating agent is then removed under reduced pressure to yield the crude this compound. Due to its reactivity, it is often used immediately in the next step without further purification.

Mandatory Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Representative Reaction: Amide Formation

The primary utility of an acyl chloride is for acylation reactions. The following diagram illustrates the reaction of this compound with a generic primary amine (R-NH2) to form the corresponding amide, a common reaction in drug discovery for linking molecular fragments.[3]

Caption: Reaction of this compound with a primary amine.

References

Technical Guide: 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for 2-(Pent-4-ynyloxy)isonicotinoyl chloride could not be identified in a comprehensive search of chemical databases. This suggests that the compound may be novel or not commercially available. The following technical guide is a hypothetical overview based on established principles of organic chemistry and data from structurally related compounds. It is intended to provide a framework for the synthesis, characterization, and potential applications of this molecule.

Introduction

This compound is a bifunctional molecule of significant interest in chemical biology and drug discovery. It incorporates a reactive isonicotinoyl chloride moiety, a derivative of the isonicotinic acid core, with a pent-4-ynyloxy side chain. The terminal alkyne group serves as a versatile handle for bioorthogonal "click chemistry" reactions, enabling the covalent labeling of biomolecules.[1][2] The isonicotinoyl chloride itself is a reactive acylating agent, suitable for conjugation to nucleophilic groups on other molecules. This combination makes this compound a potentially valuable tool for creating chemical probes, targeted drug delivery systems, and novel bioactive conjugates.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound. These values are extrapolated from known data for isonicotinoyl chloride and related pyridine derivatives.[4][5][6][7]

| Property | Predicted Value |

| Molecular Formula | C11H10ClNO2 |

| Molecular Weight | 223.65 g/mol |

| Appearance | Colorless to light yellow oil or low-melting solid |

| Boiling Point | Decomposes upon heating |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.3-8.4 (d, 1H), 7.8-7.9 (s, 1H), 7.2-7.3 (d, 1H), 4.5-4.6 (t, 2H), 2.4-2.5 (m, 2H), 2.0-2.1 (t, 1H), 1.9-2.0 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 168-170, 162-164, 150-152, 145-147, 120-122, 115-117, 82-84, 69-71, 67-69, 28-30, 15-17 |

| IR (neat, cm⁻¹) | 3300-3250 (C≡C-H stretch), 2120-2100 (C≡C stretch), 1780-1750 (C=O stretch, acyl chloride), 1600-1580 (C=C, C=N stretch) |

| Mass Spectrometry (EI) | m/z 223 (M+), 188 ([M-Cl]+) |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound starts from the commercially available 2-chloroisonicotinic acid. The synthesis involves two key steps: a nucleophilic aromatic substitution to introduce the pent-4-ynyloxy side chain, followed by the conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the THF at 0 °C.

-

Alcohol Addition: Slowly add pent-4-yn-1-ol (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Nucleophilic Substitution: Add 2-chloroisonicotinic acid (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water. Acidify the aqueous solution with 1 M HCl to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Experimental Protocol: Synthesis of this compound

-

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas), suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

-

Chlorination: Add thionyl chloride (SOCl₂) (2-3 equivalents) dropwise to the suspension at 0 °C.[8][9][10] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Isolation: Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the next step without further purification due to its reactivity and moisture sensitivity.

Applications in Drug Development and Chemical Biology

The unique structure of this compound makes it a valuable reagent for several applications:

-

Chemical Probe Synthesis: The terminal alkyne allows for conjugation to azide-modified biomolecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are cornerstone reactions of "click chemistry".[2][11][] This enables the labeling of proteins, nucleic acids, and other cellular components for visualization, isolation, and identification.[1]

-

Target Identification: The molecule can be used to acylate a protein of interest. The incorporated alkyne tag can then be used to pull down the protein-probe conjugate from a complex biological lysate for identification by mass spectrometry.

-

Drug Conjugation: The isonicotinoyl chloride can be used to link the pent-4-ynyloxy moiety to a drug molecule, thereby equipping it with a handle for subsequent modifications or for tracking its distribution and metabolism.[3]

Hypothetical Signaling Pathway Interaction

Small-molecule inhibitors are crucial for dissecting signaling pathways.[13][14][15] A derivative of this compound could be designed as an inhibitor for a specific enzyme, such as a kinase. The alkyne handle would then allow for the verification of target engagement within a cellular context.

For instance, consider a hypothetical kinase, "Kinase X," in a signaling cascade. An inhibitor derived from our title compound, "Inhibitor-Alkyne," is designed to bind to the active site of Kinase X. This binding event blocks the phosphorylation of its downstream substrate, thereby inhibiting the signaling pathway. The presence of the alkyne allows researchers to confirm that the inhibitor is bound to Kinase X in cells by using a fluorescent azide probe and click chemistry.

Safety and Handling

Acyl chlorides are highly reactive and moisture-sensitive compounds. They react exothermically with water, alcohols, and amines.[9] Therefore, this compound should be handled in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All glassware should be thoroughly dried before use, and reactions should be conducted under an inert atmosphere.

Conclusion

While this compound is not a commercially cataloged chemical, its structure represents a powerful combination of a reactive acylating agent and a bioorthogonal handle. The synthetic pathways and applications outlined in this guide provide a robust framework for its potential use in advancing research in chemical biology, drug discovery, and molecular pharmacology. Researchers are encouraged to adapt the provided protocols to their specific needs, with careful consideration of the reactive nature of the acyl chloride functionality.

References

- 1. Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isonicotinoyl chloride 95 39178-35-3 [sigmaaldrich.com]

- 5. guidechem.com [guidechem.com]

- 6. Isonicotinoyl chloride hydrochloride | C6H5Cl2NO | CID 12262826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Nicotinoyl chloride | C6H4ClNO | CID 82604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. google.com [google.com]

- 11. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemical 'Jekyll and Hyde's: small-molecule inhibitors of developmental signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated stability and recommended storage conditions for 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the absence of specific literature for this compound, this guide is based on the known properties of analogous structures, including isonicotinoyl chloride, and the general reactivity of acyl chlorides, particularly those containing ether and alkyne functionalities.

Chemical Profile and Inferred Reactivity

This compound is a complex molecule incorporating a highly reactive acyl chloride group attached to a pyridine ring, which is further substituted with a pentynyloxy side chain. The stability of this compound is primarily dictated by the electrophilic nature of the acyl chloride, with potential contributions from the ether linkage and the terminal alkyne.

Key Functional Groups and Their Influence on Stability:

-

Acyl Chloride: This is the most reactive site of the molecule. Acyl chlorides are well-known for their high susceptibility to nucleophilic attack, especially by water, leading to rapid hydrolysis.[1][2][3] The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms.[3]

-

Pyridine Ring: The electron-withdrawing nature of the pyridine ring can further enhance the electrophilicity of the acyl chloride group, potentially increasing its reactivity compared to simple alkyl or aryl acyl chlorides.

-

Ether Linkage: The ether group is generally stable but can be susceptible to cleavage under acidic conditions, which could be generated upon hydrolysis of the acyl chloride. Reactions of acyl chlorides with ethers, sometimes catalyzed by Lewis acids, can lead to the formation of esters and alkyl chlorides.[4][5]

-

Terminal Alkyne: The terminal alkyne is a reactive functional group that can undergo various reactions, including coupling reactions in the presence of metal catalysts.[6] While generally stable under anhydrous and non-catalytic conditions, its presence introduces another potential pathway for degradation or side reactions if contaminants are present.

Predicted Stability and Degradation Pathways

The primary degradation pathway for this compound is expected to be hydrolysis. Even trace amounts of atmospheric moisture can lead to the formation of the corresponding carboxylic acid and hydrogen chloride (HCl) gas.[1][7][8] This HCl can, in turn, catalyze further degradation of the molecule, such as the cleavage of the ether linkage.

Potential Degradation Pathways:

-

Hydrolysis: The most significant and rapid degradation pathway.

-

Intramolecular Cyclization/Rearrangement: The proximity of the ether and alkyne functionalities to the reactive acyl chloride could potentially lead to intramolecular reactions under certain conditions, although this is speculative without experimental data.

-

Intermolecular Reactions: In a non-pure sample, intermolecular reactions between the acyl chloride and the alkyne of another molecule could occur, especially if catalytic impurities are present.

Caption: Inferred degradation pathways for this compound.

Recommended Storage and Handling

Given the high reactivity of acyl chlorides, stringent storage and handling procedures are mandatory to ensure the integrity of this compound.

| Parameter | Recommendation | Rationale | References |

| Temperature | 2-8 °C or lower | To minimize thermal decomposition and slow down potential side reactions. | [9][10] |

| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent hydrolysis from atmospheric moisture. | [11] |

| Container | Tightly sealed, corrosion-resistant glass container with a resistant inner liner. | To prevent leakage and corrosion from potential HCl formation. | [11][12] |

| Light | Store in the dark | To prevent any potential light-induced degradation. | General Best Practice |

| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents. | Acyl chlorides react violently or rapidly with these substances. | [8][11] |

Handling Precautions:

-

Always handle the compound in a well-ventilated fume hood.[8]

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Work under anhydrous conditions, using dry solvents and glassware.

-

For repeated use, it is advisable to aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere.[13]

Experimental Protocols

Synthesis of Isonicotinoyl Chloride Hydrochloride (General Procedure):

A common method for the synthesis of isonicotinoyl chlorides involves the reaction of the corresponding isonicotinic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[14][15][16][17]

Caption: General experimental workflow for the synthesis of isonicotinoyl chlorides.

Protocol:

-

To a stirred suspension of the isonicotinic acid derivative in an inert solvent, slowly add an excess of thionyl chloride at a controlled temperature (often with initial cooling).[17]

-

A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.[16]

-

After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete conversion.[14]

-

Excess thionyl chloride is removed under reduced pressure.[16]

-

The resulting crude isonicotinoyl chloride hydrochloride can be purified by recrystallization or used directly, depending on the required purity.

Stability Assessment Protocol (Suggested):

A suggested workflow for assessing the stability of this compound would involve subjecting the compound to various stress conditions and monitoring its degradation over time using analytical techniques such as HPLC, NMR, and LC-MS.

Caption: Proposed experimental workflow for stability assessment.

Protocol:

-

Aliquots of the compound are stored under different conditions (e.g., refrigerated, room temperature, elevated temperature, exposed to ambient humidity, under inert gas).

-

At specified time intervals, a sample is withdrawn and dissolved in a dry, aprotic solvent.

-

The sample is immediately analyzed by a suitable chromatographic method (e.g., reverse-phase HPLC with UV detection) to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

-

The identity of major degradation products can be determined by LC-MS and/or by synthesizing and characterizing the expected hydrolysis product.

-

The data collected can be used to determine the rate of degradation under each condition and to estimate the shelf-life of the compound.

Conclusion

While specific stability data for this compound is not available, a thorough understanding of the reactivity of the acyl chloride functional group, along with the other functionalities present in the molecule, allows for a robust set of recommendations for its storage and handling. The compound is expected to be highly sensitive to moisture and should be stored under anhydrous conditions at low temperatures. Researchers and drug development professionals should exercise extreme caution when handling this reactive intermediate and consider performing in-house stability studies to determine its shelf-life under their specific laboratory conditions.

References

- 1. fiveable.me [fiveable.me]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]

- 8. nbinno.com [nbinno.com]

- 9. Isonicotinoyl chloride hydrochloride, 100 g, CAS No. 39178-35-3 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. Isonicotinoyl Chloride Hydrochloride 39178-35-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 14. Page loading... [guidechem.com]

- 15. Page loading... [guidechem.com]

- 16. mdpi.com [mdpi.com]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to the 1H NMR Spectrum of 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis and predicted ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Pent-4-ynyloxy)isonicotinoyl chloride. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of NMR spectroscopy and chemical shift theory to present a comprehensive predicted spectrum. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of chemical shifts for analogous substituted pyridines and alkyne-containing aliphatic chains. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-6 | 8.3 - 8.5 | Doublet (d) | 1H | JH6-H5 = ~5 Hz |

| H-5 | 7.9 - 8.1 | Doublet of Doublets (dd) | 1H | JH5-H6 = ~5 Hz, JH5-H3 = ~1.5 Hz |

| H-3 | 7.4 - 7.6 | Doublet (d) | 1H | JH3-H5 = ~1.5 Hz |

| -OCH₂- | 4.4 - 4.6 | Triplet (t) | 2H | J = ~6.5 Hz |

| -CH₂- (propargylic) | 2.4 - 2.6 | Triplet of Triplets (tt) or Multiplet (m) | 2H | J = ~7.0 Hz, J = ~2.5 Hz |

| -CH₂- | 2.0 - 2.2 | Quintet (quin) or Multiplet (m) | 2H | J = ~6.8 Hz |

| Acetylenic -H | 2.0 - 2.1 | Triplet (t) | 1H | J = ~2.5 Hz |

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single residual peak at approximately 7.26 ppm, which typically does not interfere with the signals of the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of at least 2-3 seconds is recommended for good digital resolution.

-

3. Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal in the spectrum.

Logical Workflow for ¹H NMR Spectral Prediction

The following diagram illustrates the logical process for predicting the ¹H NMR spectrum of this compound based on its molecular structure.

Caption: Logical workflow for the prediction of the ¹H NMR spectrum.

An In-depth Technical Guide to the Theoretical Properties of 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of the bifunctional linker, 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This molecule incorporates two highly versatile reactive handles: a reactive acyl chloride for nucleophilic substitution and a terminal alkyne for bioorthogonal "click" chemistry. This unique combination makes it a valuable tool in chemical biology and drug development for applications such as the construction of antibody-drug conjugates (ADCs), PROTACs, and targeted imaging agents. This document outlines its predicted physicochemical properties, detailed hypothetical protocols for its synthesis and subsequent conjugation, and predicted spectroscopic data for characterization.

Core Molecular Properties

This compound is a novel chemical entity, and as such, extensive experimental data is not available in public literature. The following properties have been calculated using established computational models and inferred from data on its core components: isonicotinoyl chloride and 4-pentyn-1-ol.

Physicochemical and Calculated Data

The following table summarizes the key predicted properties of the title compound. These values are crucial for assessing its potential as a linker in drug development, influencing factors such as solubility, cell permeability, and metabolic stability.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Defines the elemental composition. |

| Molecular Weight | 223.66 g/mol | Influences diffusion rates and fits within typical fragment/linker size constraints. |

| logP (Octanol/Water) | 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 42.1 Ų | Suggests good potential for cell membrane permeability. |

| pKa (most basic) | 2.8 (Pyridine Nitrogen) | The pyridine nitrogen is weakly basic, which can influence solubility and interactions with biological targets. |

| Hydrogen Bond Donors | 0 | Lack of donors can improve membrane permeability. |

| Hydrogen Bond Acceptors | 3 (2x Oxygen, 1x Nitrogen) | Provides potential for specific interactions with biological targets. |

| Rotatable Bonds | 5 | Indicates a degree of conformational flexibility, which can be important for binding to targets. |

Chemical Reactivity and Applications

The utility of this compound stems from its two orthogonal reactive sites.

-

Acyl Chloride: This functional group is highly reactive towards nucleophiles such as amines, alcohols, and thiols.[1][2][3][4] This allows for the covalent attachment of the linker to proteins (e.g., on lysine residues), peptides, or small molecule drugs containing these functional groups. The reaction proceeds via a rapid nucleophilic addition-elimination mechanism.[3][5]

-

Terminal Alkyne: The pent-4-ynyloxy tail provides a terminal alkyne, a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[6][7] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[6][8][9] It allows for the attachment of a second molecule, such as an azide-modified payload, imaging agent, or targeting ligand.

This dual reactivity makes the compound an ideal heterobifunctional linker , enabling the precise construction of complex biomolecular conjugates.[10]

Logical Workflow for Application

The primary application of this molecule is as a bridge to connect two different entities, for example, a targeting protein and a therapeutic payload. The logical workflow for such an application is outlined below.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on established chemical principles and analogous reactions found in the literature. They provide a robust starting point for the synthesis and application of the title compound.

Synthesis of this compound

The synthesis is proposed as a two-step process starting from commercially available materials.

References

- 1. acdlabs.com [acdlabs.com]

- 2. Page loading... [wap.guidechem.com]

- 3. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemaxon.com [chemaxon.com]

- 8. On-line Software [vcclab.org]

- 9. ChemDoodle Web Components | Demos > Calculate Molecule Properties [web.chemdoodle.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key structural features, predicted physicochemical properties, and a proposed synthetic route for the novel bifunctional molecule, 2-(Pent-4-ynyloxy)isonicotinoyl chloride. This compound incorporates a reactive acyl chloride for covalent modification and a terminal alkyne for bioorthogonal conjugation, making it a potentially valuable tool in drug discovery, chemical biology, and materials science. This document outlines detailed, albeit theoretical, experimental protocols for its synthesis and characterization, supported by predictive data and logical workflows. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Core Structural Features

This compound is a derivative of isonicotinic acid, featuring two key functional modifications to the pyridine ring that impart dual reactivity. The core structure consists of a pyridine ring substituted at the 2-position with a pent-4-ynyloxy group and at the 4-position with a highly reactive acyl chloride.

The isonicotinoyl chloride moiety serves as a robust acylating agent. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles to form stable amide or ester linkages.

The 2-(pent-4-ynyloxy) group introduces a terminal alkyne, a versatile functional group in modern chemistry. This terminal alkyne is a key component for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for efficient and specific conjugation to azide-modified molecules.[1][2] The flexible five-carbon chain provides spatial separation between the pyridine core and the reactive alkyne.

A diagram of the core structure is presented below:

Caption: Core structure of this compound.

Predicted Physicochemical and Spectroscopic Data

Due to the novelty of this compound, experimental data is not available. The following tables summarize the predicted physicochemical and spectroscopic properties based on the analysis of its constituent functional groups and related known compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Basis of Prediction |

| Molecular Formula | C₁₁H₁₀ClNO₂ | Additive |

| Molecular Weight | 223.66 g/mol | Additive |

| Appearance | Off-white to light yellow solid | Analogy to isonicotinoyl chloride |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | Analogy to similar structures |

| Reactivity | Highly reactive with nucleophiles; moisture sensitive | Known reactivity of acyl chlorides |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Assignment and Rationale |

| ¹H NMR | δ 8.3-8.5 (d, 1H), 7.8-8.0 (d, 1H), 7.0-7.2 (dd, 1H), 4.4-4.6 (t, 2H), 2.4-2.6 (m, 2H), 2.0-2.2 (t, 1H), 1.8-2.0 (m, 2H) | Pyridine protons are deshielded. Methylene protons adjacent to the ether oxygen are shifted downfield. The terminal alkyne proton appears as a triplet. |

| ¹³C NMR | δ 165-170 (C=O), 160-165 (C-O), 150-155 (C-N), 140-145 (C-COCl), 115-125 (pyridine CH), 80-85 (alkyne C), 70-75 (alkyne CH), 65-70 (O-CH₂), 25-30 (CH₂), 15-20 (CH₂) | Carbonyl carbon is highly deshielded. Carbons of the pyridine ring and alkyne show characteristic shifts. |

| IR Spectroscopy | ~3300 cm⁻¹ (sharp, medium), ~2120 cm⁻¹ (weak), 1780-1800 cm⁻¹ (strong, sharp), 1600-1450 cm⁻¹ (multiple bands), 1250-1050 cm⁻¹ (strong) | Terminal C-H stretch of the alkyne, C≡C stretch, C=O stretch of the acyl chloride, aromatic C=C and C=N stretches, and C-O ether stretch, respectively.[3][4][5][6] |

| Mass Spectrometry | [M]⁺ at m/z 223/225 (isotope pattern for Cl). Fragmentation may involve loss of Cl, CO, and cleavage of the ether linkage. | The molecular ion peak will exhibit the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns are predicted based on known pyridine derivatives.[2][7][8] |

Proposed Experimental Protocols

The synthesis of this compound can be envisioned as a multi-step process, starting from commercially available precursors. The following is a detailed, proposed protocol.

Synthesis of 2-Hydroxyisonicotinic Acid (Intermediate 1)

This procedure is adapted from established methods for the synthesis of hydroxypyridine carboxylic acids.[9][10][11]

-

Materials: 2-Chloroisonicotinic acid, Sodium Hydroxide, Hydrochloric Acid, Water.

-

Procedure:

-

In a round-bottom flask, dissolve 2-chloroisonicotinic acid (1 equivalent) in a 2M aqueous solution of sodium hydroxide (3 equivalents).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

-

Acidify the solution to a pH of approximately 3-4 by the dropwise addition of concentrated hydrochloric acid.

-

A precipitate of 2-hydroxyisonicotinic acid will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the product.

-

Synthesis of 2-(Pent-4-ynyloxy)isonicotinic Acid (Intermediate 2)

This step utilizes a Williamson ether synthesis.[12][13][14][15][16]

-

Materials: 2-Hydroxyisonicotinic acid (Intermediate 1), 5-Chloro-1-pentyne, Sodium Hydride (or another suitable base), Anhydrous DMF.

-

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous DMF.

-

Add sodium hydride (1.1 equivalents) portion-wise to the stirred solvent at 0°C.

-

Slowly add a solution of 2-hydroxyisonicotinic acid (1 equivalent) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add 5-chloro-1-pentyne (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70°C and stir for 12-18 hours, monitoring by TLC.

-

After completion, cool the reaction and quench by the slow addition of water.

-

Acidify the mixture with 1M HCl to a pH of ~4, which should precipitate the product.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 2-(Pent-4-ynyloxy)isonicotinic acid.

-

Synthesis of this compound (Final Product)

This final step involves the conversion of the carboxylic acid to the acyl chloride.[1][17][18]

-

Materials: 2-(Pent-4-ynyloxy)isonicotinic acid (Intermediate 2), Thionyl Chloride (or Oxalyl Chloride), Anhydrous DCM, Catalytic DMF.

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1 equivalent) in anhydrous DCM.

-

Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Add thionyl chloride (2-3 equivalents) dropwise to the suspension at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. The mixture should become a clear solution.

-

Monitor the reaction for the cessation of gas evolution.

-

Once complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

The resulting crude this compound should be used immediately in subsequent reactions due to its moisture sensitivity.

-

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the application of this bifunctional molecule.

Caption: Proposed synthetic route for this compound.

Caption: General workflow for covalent labeling and subsequent bioorthogonal ligation.

Potential Applications in Research and Development

The unique bifunctional nature of this compound opens up numerous possibilities in various scientific disciplines:

-

Drug Discovery: This molecule can be used as a versatile building block for creating covalent inhibitors. The acyl chloride can form a covalent bond with a nucleophilic residue in a target protein, while the terminal alkyne can be used to attach payloads such as imaging agents, solubility enhancers, or other therapeutic moieties.

-

Chemical Biology: As a chemical probe, it can be used to covalently label proteins or other biomolecules in complex biological systems. Subsequent "clicking" of a reporter tag (e.g., a fluorophore or biotin) allows for the detection, visualization, and isolation of the labeled targets.

-

Materials Science: The dual reactivity can be exploited in the synthesis of advanced polymers and functional materials. For instance, it can be used to functionalize surfaces or to create cross-linked polymer networks with tailored properties.

Safety and Handling

This compound is predicted to be a moisture-sensitive and corrosive compound due to the presence of the acyl chloride group. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Reactions should be carried out under an inert atmosphere to prevent hydrolysis.

Conclusion

While this compound is a novel compound without currently available experimental data, its structure suggests significant potential as a bifunctional tool for researchers. This guide provides a robust theoretical framework for its synthesis, characterization, and application, based on established chemical principles. It is our hope that this document will serve as a valuable resource for scientists and professionals in the fields of chemistry, biology, and drug development, stimulating further research into this and similar promising molecules.

References

- 1. prepchem.com [prepchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative - Google Patents [patents.google.com]

- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 14. byjus.com [byjus.com]

- 15. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. prepchem.com [prepchem.com]

- 18. ISONICOTINOYL CHLORIDE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

An Inferred Technical Guide to the Safe Handling of 2-(Pent-4-ynyloxy)isonicotinoyl Chloride

Disclaimer: No direct safety or toxicological data for 2-(Pent-4-ynyloxy)isonicotinoyl chloride has been found in the public domain. This guide is an extrapolation based on the known hazards of its constituent functional groups: an isonicotinoyl chloride moiety and a terminal alkyne (pent-4-ynyloxy group). All procedures should be conducted with the utmost caution in a controlled laboratory setting, and a thorough risk assessment should be performed before commencing any work.

This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the inferred safety and handling precautions for this compound.

Inferred Physicochemical and Hazard Data

Quantitative data for the target compound is unavailable. The following tables summarize the known properties and hazards of closely related compounds, which can be used to infer the potential risks associated with this compound.

Table 1: Physicochemical Properties of Isonicotinoyl Chloride Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO · HCl | |

| Molecular Weight | 178.02 g/mol | |

| Melting Point | 159-161 °C | |

| Solubility | Soluble in methanol (50 mg/mL) |

Table 2: Hazard Information for Isonicotinoyl Chloride Hydrochloride

| Hazard | Classification | Precautionary Statements | Source |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314) | P260, P280, P303+P361+P353, P363 | [1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (H314) | P305+P351+P338 | [1] |

| Reactivity | Water reactive; contact with water liberates toxic gas. | - | [2] |

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are expected to arise from the high reactivity of the acyl chloride functional group.

-

Corrosivity: Like other acyl chlorides, this compound is expected to be highly corrosive and can cause severe burns to the skin and eyes.[1][3] It will likely react with moisture in the air and on surfaces to produce hydrochloric acid.

-

Reactivity: The compound is expected to be highly reactive towards nucleophiles, including water, alcohols, and amines.[4] Contact with water may produce toxic gases.[2] It should be handled under inert and anhydrous conditions.

-

Inhalation Toxicity: Vapors and dust are likely to be highly irritating to the respiratory tract. Inhalation should be strictly avoided.[3]

-

Flammability: While not explicitly known for the target compound, related substances can be combustible.[3] The pent-4-yne group also introduces a degree of flammability.

A comprehensive risk assessment should be performed before handling this compound. This should include an evaluation of the quantities being used, the specific experimental conditions, and the potential for exposure.

Experimental Protocols: General Handling and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a certified chemical fume hood.[2] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles and a face shield.[2]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).

-

Body Protection: A flame-retardant laboratory coat.

-

Respiratory Protection: In case of potential for aerosol or dust generation, a properly fitted respirator with an appropriate cartridge should be used.[2]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[2][4] The container should be tightly sealed, and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its reactivity with water, quenching procedures should be performed with extreme caution by trained personnel.

Hypothetical Synthesis Workflow

While a specific synthesis protocol for this compound is not available, a plausible route would involve the reaction of 2-hydroxyisonicotinic acid with a pent-4-yne derivative followed by chlorination. A general workflow for the synthesis of a related compound, isonicotinoyl chloride, involves the reaction of isonicotinic acid with thionyl chloride.[5]

References

Methodological & Application

Application Notes and Protocols for Protein Labeling using 2-(Pent-4-ynyloxy)isonicotinoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pent-4-ynyloxy)isonicotinoyl chloride is a chemical probe designed for the two-step labeling of proteins. This reagent facilitates the introduction of a terminal alkyne group onto proteins, which can then be utilized for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This powerful and versatile method allows for the attachment of a wide variety of reporter molecules, such as fluorophores or biotin, enabling protein detection, visualization, and purification.

The isonicotinoyl chloride moiety acts as a reactive group that primarily targets nucleophilic residues on the protein surface, such as the epsilon-amino group of lysine residues, forming a stable amide bond. The pent-4-ynyloxy linker provides the terminal alkyne handle for the subsequent click reaction. This two-step labeling strategy offers high specificity and modularity, making it a valuable tool in chemical biology, proteomics, and drug discovery.[1]

Principle of the Method

The protein labeling strategy using this compound involves two main steps:

-

Protein Modification: The isonicotinoyl chloride group of the reagent reacts with accessible amine residues (primarily lysines) on the target protein, forming a stable covalent bond and introducing a terminal alkyne functional group.

-

Bioorthogonal Ligation (Click Chemistry): The alkyne-modified protein is then reacted with an azide-containing reporter molecule (e.g., a fluorescent dye, biotin) in the presence of a copper(I) catalyst. This results in the formation of a stable triazole linkage, specifically conjugating the reporter to the protein.

This approach allows for the labeling of proteins in complex biological samples with high efficiency and specificity.

Experimental Protocols

Materials

-

This compound

-

Target protein or cell lysate

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Azide-functionalized reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP), Sodium Ascorbate)

-

Copper chelator/ligand (e.g., Tris(benzyltriazolylmethyl)amine (TBTA))

-

Protein precipitation solution (e.g., 1:1 (v/v) Trichloroacetic acid (TCA)/Acetone)

-

Wash buffer (e.g., cold acetone)

-

Reaction tubes (use protein low-bind tubes for all steps involving protein samples)

Protocol 1: Labeling of Purified Proteins

This protocol provides a general guideline for the labeling of a purified protein with this compound. Optimization of reagent concentrations and reaction times may be necessary for specific proteins.

1. Reagent Preparation:

-

Protein Solution: Prepare the purified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Labeling Reagent Stock: Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Caution: Isonicotinoyl chloride is moisture-sensitive and corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Click Chemistry Reagents:

-

Azide-Reporter Stock: Prepare a 1-10 mM stock solution in DMSO.

-

CuSO₄ Stock: Prepare a 50 mM stock solution in deionized water.

-

TCEP Stock: Prepare a 50 mM stock solution in deionized water.

-

TBTA Stock: Prepare a 10 mM stock solution in DMSO.

-

2. Protein Modification with Alkyne Reagent:

a. Add the this compound stock solution to the protein solution to achieve a final concentration typically in the range of 100 µM to 1 mM. The optimal concentration will depend on the protein and the desired labeling efficiency. A molar excess of the reagent over the protein is generally used.

b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

c. (Optional) Quenching: The reaction can be quenched by adding a small molecule with a primary amine (e.g., Tris buffer) to a final concentration of 20-50 mM and incubating for 15-30 minutes.

d. Remove excess, unreacted labeling reagent by dialysis, spin filtration, or gel filtration.

3. Click Chemistry Reaction:

a. To the alkyne-labeled protein solution, add the following reagents in order, with vortexing after each addition:

- Azide-functionalized reporter to a final concentration of 25-100 µM.

- TCEP to a final concentration of 1 mM.

- TBTA to a final concentration of 100 µM.

- CuSO₄ to a final concentration of 1 mM.

b. Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.

c. (Optional) Protein Precipitation: To concentrate the labeled protein and remove excess click chemistry reagents, precipitate the protein by adding an equal volume of 20% TCA. Incubate on ice for 30 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully remove the supernatant.

d. Wash the protein pellet with cold acetone, centrifuge again, and air-dry the pellet.

e. Resuspend the labeled protein in a suitable buffer for downstream analysis.

Protocol 2: Labeling of Proteins in Cell Lysates

This protocol outlines the labeling of proteins within a complex mixture, such as a cell lysate.

1. Cell Lysis and Protein Quantification:

a. Lyse cells in a suitable lysis buffer containing protease inhibitors but lacking primary amines (e.g., RIPA buffer without Tris).

b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

c. Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL.

2. Protein Modification and Click Chemistry:

a. Follow steps 2a-b from Protocol 1 to modify the proteins in the lysate with the alkyne reagent.

b. Proceed with the click chemistry reaction as described in steps 3a-b from Protocol 1.

3. Sample Preparation for Analysis (e.g., SDS-PAGE):

a. After the click reaction, add 4x SDS-PAGE loading buffer to the reaction mixture.

b. Heat the sample at 95°C for 5-10 minutes.

c. The sample is now ready for analysis by in-gel fluorescence scanning (if a fluorescent reporter was used) followed by Coomassie staining or Western blotting.

Data Presentation

Table 1: Representative Reaction Conditions for Protein Labeling

| Parameter | Purified Protein Labeling | In-Lysate Protein Labeling |

| Protein Concentration | 1-5 mg/mL | 1-5 mg/mL |

| This compound Concentration | 100 µM - 1 mM | 200 µM - 2 mM |

| Reaction Time (Modification) | 1-2 hours | 1-2 hours |

| Reaction Temperature | Room Temperature | Room Temperature |

| Azide-Reporter Concentration | 25-100 µM | 50-200 µM |

| CuSO₄ Concentration | 1 mM | 1 mM |

| TCEP Concentration | 1 mM | 1 mM |

| TBTA Concentration | 100 µM | 100 µM |

| Reaction Time (Click) | 1 hour | 1 hour |

Note: The values in this table are representative and may require optimization for specific applications.

Visualizations

References

Application Notes and Protocols for Bioconjugation with 2-(Pent-4-ynyloxy)isonicotinoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pent-4-ynyloxy)isonicotinoyl chloride is a bifunctional linker designed for the two-step, sequential bioconjugation of molecules to proteins, peptides, or other amine-containing biomolecules. This reagent incorporates two key reactive moieties: an isonicotinoyl chloride group for rapid and efficient reaction with primary amines, and a terminal alkyne for subsequent bioorthogonal "click" chemistry.

The isonicotinoyl chloride provides a means to covalently attach the linker to biomolecules through stable amide bond formation, primarily targeting the ε-amino group of lysine residues. The terminal pent-4-ynyloxy tail introduces an alkyne handle, which can be selectively reacted with azide-functionalized molecules via the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This dual-reactivity strategy allows for the precise and modular construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems.

Chemical Properties and Reactivity

The reactivity of this compound is governed by its two functional groups:

-

Isonicotinoyl Chloride: This acyl chloride is a highly reactive derivative of isonicotinic acid. It readily undergoes nucleophilic acyl substitution with primary amines, such as those on the side chains of lysine residues in proteins, to form stable amide bonds.[1][2] The reaction is typically carried out in an aqueous buffer at a slightly basic pH to ensure the amine is deprotonated and thus nucleophilic.[3][4][5]

-

Terminal Alkyne: The alkyne group is a key component for bioorthogonal "click" chemistry.[6][7] It remains inert during the initial amine conjugation step and can be specifically reacted with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[8] This reaction is highly efficient and can be performed under biocompatible conditions.[9][10]

Data Presentation

Table 1: Recommended Reaction Conditions for Bioconjugation

| Parameter | Amine Conjugation (Step 1) | Click Chemistry (Step 2) |

| Biomolecule Concentration | 1 - 10 mg/mL | 1 - 5 mg/mL |

| Reagent Molar Excess | 5 - 20 fold molar excess over biomolecule | 1.5 - 10 fold molar excess of azide reagent |

| pH | 8.0 - 8.5 | 7.0 - 8.0 |

| Buffer System | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Phosphate-Buffered Saline (PBS) |

| Organic Co-solvent | 5 - 10% (v/v) Anhydrous DMSO or DMF | Not generally required, but can be used |

| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature (20-25°C) |

| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |

| Purification Method | Gel Filtration (e.g., Sephadex G-25), Dialysis | Gel Filtration, Dialysis, or Ultrafiltration |

Experimental Protocols

Protocol 1: Amine Conjugation to a Protein

This protocol describes the conjugation of this compound to primary amines (lysine residues) on a model protein, such as an IgG antibody.

Materials:

-

Protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

-

Prepare the Protein Solution: Adjust the protein concentration to 2.5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).[5] Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

Prepare the Reagent Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

-

Reaction: While gently vortexing the protein solution, add the desired molar excess of the reagent stock solution in a dropwise manner. A 10-fold molar excess is a good starting point.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Purification: Purify the alkyne-modified protein from excess reagent and byproducts using a pre-equilibrated gel filtration column (e.g., Sephadex G-25) with PBS as the mobile phase. Alternatively, dialysis or buffer exchange can be used.

-

Characterization: Determine the degree of labeling (DOL) by quantifying the number of alkyne groups introduced per protein molecule, for example, through a reaction with an azide-containing fluorescent dye followed by spectrophotometric analysis.

Protocol 2: Click Chemistry for Bioconjugate Formation

This protocol details the subsequent reaction of the alkyne-modified protein with an azide-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

-

Alkyne-modified protein in PBS

-

Azide-functionalized molecule of interest

-

Copper(II) Sulfate (CuSO4) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (e.g., 300 mM in water, freshly prepared)

-

Purification supplies (as in Protocol 1)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized molecule.

-

Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 solution and the THPTA solution. Allow this to complex for a few minutes.[8]

-

Add Catalyst: Add the THPTA/CuSO4 premix to the protein-azide mixture and mix gently.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.[8]

-

Incubation: Allow the reaction to proceed for 30 minutes to 1 hour at room temperature, protected from light.

-

Purification: Purify the final bioconjugate using gel filtration, dialysis, or ultrafiltration to remove the copper catalyst, excess reagents, and byproducts.

-

Analysis: Analyze the final conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Mandatory Visualizations

Caption: Experimental workflow for two-step bioconjugation.

Caption: Logical relationship of the bifunctional reagent's reactive moieties.

References

- 1. guidechem.com [guidechem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. interchim.fr [interchim.fr]

- 4. lumiprobe.com [lumiprobe.com]

- 5. biotium.com [biotium.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. interchim.fr [interchim.fr]

- 8. broadpharm.com [broadpharm.com]

- 9. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expanding the scope of alkyne-mediated bioconjugations utilizing unnatural amino acids - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08287K [pubs.rsc.org]

Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl Chloride in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 2-(Pent-4-ynyloxy)isonicotinoyl chloride, a terminal alkyne-containing building block, in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. CuAAC, a cornerstone of "click chemistry," offers a highly efficient and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles, which are valuable linkers in drug discovery, bioconjugation, and materials science.[1][2][3] These protocols provide a framework for the synthesis of the requisite isonicotinoyl chloride derivative and its subsequent application in click chemistry, complete with representative data and reaction workflows.

Introduction to Copper-Catalyzed Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful chemical transformation that joins an azide and a terminal alkyne to form a stable triazole ring.[1][3] This reaction is renowned for its high yields, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it an ideal tool for the modular assembly of complex molecules.[2][3] In the context of drug development, CuAAC is frequently employed for lead optimization, the synthesis of bioconjugates, and the development of targeted drug delivery systems.

This compound serves as a versatile building block for introducing a terminal alkyne functionality into a target molecule via an amide bond formation. The isonicotinoyl scaffold itself is a common motif in medicinal chemistry. The terminal alkyne can then be utilized in a subsequent click reaction to conjugate the molecule to another component bearing an azide group.

Synthesis of this compound

The synthesis of this compound is proposed to proceed in a two-step sequence starting from commercially available 2-hydroxyisonicotinic acid. The first step involves an etherification reaction to introduce the pent-4-ynyloxy side chain, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.

Disclaimer: The following synthetic protocol is a proposed route and has not been experimentally validated based on available literature. It is based on standard organic chemistry transformations.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of 2-(Pent-4-ynyloxy)isonicotinic acid

-

Materials: 2-Hydroxyisonicotinic acid, 5-chloro-1-pentyne, potassium carbonate (K₂CO₃), dimethylformamide (DMF), ethyl acetate, hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

To a stirred solution of 2-hydroxyisonicotinic acid (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

-

Add 5-chloro-1-pentyne (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with 1M HCl to a pH of approximately 4-5.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 2-(Pent-4-ynyloxy)isonicotinic acid.

-

Experimental Protocol: Synthesis of this compound

-

Materials: 2-(Pent-4-ynyloxy)isonicotinic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), dry diethyl ether.

-

Procedure:

-

Suspend 2-(Pent-4-ynyloxy)isonicotinic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (2.0 eq) dropwise to the suspension at 0 °C.[4]

-

Add a catalytic amount of DMF (1-2 drops).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.[4]

-

Monitor the reaction by observing the dissolution of the starting material and the cessation of gas evolution.

-

Remove the excess thionyl chloride and DCM under reduced pressure.[4]

-

The resulting crude this compound can be used directly in the next step or purified by trituration with dry diethyl ether.[4]

-

Application in Copper-Catalyzed Click Chemistry

The synthesized this compound can be first reacted with a primary or secondary amine to form the corresponding amide, thereby introducing the terminal alkyne functionality. This alkyne-modified molecule is then ready for the copper-catalyzed click reaction with an azide-containing partner.

References

Application Notes and Protocols: 2-(Pent-4-ynyloxy)isonicotinoyl chloride in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pent-4-ynyloxy)isonicotinoyl chloride is a hetero-bifunctional chemical linker with significant potential in drug discovery and development. Its unique structure, incorporating a reactive isonicotinoyl chloride for covalent conjugation and a terminal alkyne for bioorthogonal "click" chemistry, makes it a versatile tool for the synthesis of complex bioconjugates. These notes provide an overview of its applications, detailed experimental protocols, and data presentation for its use in constructing antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and targeted chemical probes.

Core Applications in Drug Discovery

The dual functionality of this compound allows for a two-step ligation strategy. The isonicotinoyl chloride can readily react with nucleophiles such as amines and alcohols on a molecule of interest (e.g., a cytotoxic drug or a targeting ligand). The terminal alkyne then serves as a handle for a subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This enables the modular and efficient assembly of complex molecular constructs.

Key application areas include:

-

Antibody-Drug Conjugates (ADCs): As a linker to attach potent cytotoxic payloads to monoclonal antibodies (mAbs), enabling targeted delivery to cancer cells.

-

PROTACs: To synthesize molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

-

Chemical Probes: For the development of activity-based probes and imaging agents to study biological systems.

Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of an antibody with the cell-killing ability of a potent cytotoxic drug.[1][2][3] this compound can be used to link a cytotoxic payload to an antibody.

Experimental Workflow: ADC Synthesis

Caption: Workflow for the synthesis of an ADC using this compound.

Protocol 1: Synthesis of an Alkyne-Functionalized Cytotoxic Payload

This protocol describes the reaction of this compound with a generic amine-containing cytotoxic agent (Payload-NH2).

Materials:

-

This compound

-

Payload-NH2 (e.g., Monomethyl Auristatin E - MMAE)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Payload-NH2 (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add TEA (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

-

Add the solution of the acyl chloride dropwise to the Payload-NH2 solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the alkyne-functionalized payload.

Protocol 2: Conjugation to an Azide-Modified Antibody via CuAAC

This protocol details the "click" reaction between the alkyne-functionalized payload and an azide-modified monoclonal antibody.[4][5]

Materials:

-

Alkyne-functionalized payload

-

Azide-modified monoclonal antibody (mAb-N3) in PBS

-

Copper(II) sulfate (CuSO4) stock solution (e.g., 10 mM in water)

-

Sodium ascorbate stock solution (e.g., 50 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 25 mM in water)

-

PD-10 desalting columns

Procedure:

-

To the mAb-N3 solution (e.g., 5 mg/mL in PBS), add the alkyne-functionalized payload (e.g., 10-fold molar excess over antibody).

-

In a separate microcentrifuge tube, prepare the copper catalyst solution by premixing CuSO4 (final concentration 150 µM), THPTA (final concentration 750 µM), and sodium ascorbate (final concentration 2.5 mM).

-

Add the catalyst solution to the antibody-payload mixture.

-

Incubate the reaction at room temperature for 2 hours with gentle agitation.

-

Purify the resulting ADC by size exclusion chromatography using a PD-10 desalting column to remove excess payload and catalyst.

-

Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Quantitative Data Summary

| Parameter | ADC-1 | ADC-2 | Control (Unconjugated mAb) |

| Drug-to-Antibody Ratio (DAR) | 3.8 | 4.1 | 0 |

| Monomer Purity (%) | >95 | >96 | >98 |

| In vitro Cytotoxicity (IC50, nM) | 1.2 | 0.9 | >10,000 |

| Antigen Binding Affinity (KD, nM) | 0.5 | 0.6 | 0.5 |

Application 2: Synthesis of PROTACs

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein. This compound can be used to link a target protein binder to an E3 ligase ligand.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: Mechanism of action for a PROTAC molecule.

Protocol 3: Synthesis of a PROTAC via Click Chemistry

This protocol outlines the final step in a modular PROTAC synthesis, joining an alkyne-functionalized E3 ligase ligand with an azide-functionalized target protein binder.

Materials:

-

Alkyne-functionalized E3 ligase ligand (prepared using this compound as described in Protocol 1)

-

Azide-functionalized target protein binder

-

tert-Butanol/Water (1:1)

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

Ethyl acetate

-

Saturated ammonium chloride solution

-

Brine

Procedure:

-

Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and the azide-functionalized target protein binder (1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

Add copper(II) sulfate pentahydrate (0.1 eq) followed by sodium ascorbate (0.2 eq).

-

Stir the reaction vigorously at room temperature for 12-18 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, add water and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with saturated ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude PROTAC by preparative HPLC.

Quantitative Data Summary

| PROTAC | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |

| PROTAC-A | BRD4 | VHL | 15 | >90 |

| PROTAC-B | BTK | CRBN | 25 | >85 |

DC50: Concentration required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.

Conclusion